(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
CAS No.: 1310404-06-8
Cat. No.: VC0090602
Molecular Formula: C8H12BNO3
Molecular Weight: 180.998
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310404-06-8 |
|---|---|
| Molecular Formula | C8H12BNO3 |
| Molecular Weight | 180.998 |
| IUPAC Name | [5-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid |
| Standard InChI | InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-7(9(12)13)10-5-6/h3-5,11-13H,1-2H3 |
| Standard InChI Key | MDUJCRYLWPZMTA-UHFFFAOYSA-N |
| SMILES | B(C1=NC=C(C=C1)C(C)(C)O)(O)O |
Introduction
(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula and a molecular weight of 181.00 g/mol. This compound contains a boronic acid functional group attached to a pyridine ring substituted with a hydroxypropan-2-yl group. It is identified by PubChem CID 53398487 and CAS number 1310404-06-8 .
Boronic acids are widely studied for their roles in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity and ability to form reversible covalent bonds with diols and other nucleophiles.
Molecular Descriptors
Key descriptors include:
Visualization
The compound can be represented in both 2D and 3D formats, although conformer generation is not supported for certain elements in this compound .
Synthesis
The synthesis of (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid typically involves:
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Functionalization of pyridine derivatives.
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Introduction of boronic acid groups via organoboron reagents.
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Selective substitution at the desired positions on the pyridine ring.
Applications
This compound is relevant in several fields:
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Medicinal Chemistry: Boronic acids are known to interact with biological targets such as proteases and enzymes, making them potential candidates for drug development.
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Organic Synthesis: It can act as a building block in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules.
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Material Science: Boronic acids are used in sensors and materials due to their ability to bind diols reversibly.
Chemical Reactivity
The compound's boronic acid group allows it to:
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Participate in reversible covalent bonding with diols, sugars, or alcohols.
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Serve as a precursor for esterification reactions or cross-coupling chemistry.
Limitations and Challenges
Despite its potential applications, challenges include:
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Stability: Boronic acids can undergo hydrolysis under aqueous or basic conditions.
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Limited Research: Specific studies on this derivative are sparse compared to other boronic acids.
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